Butyl[1-(3-methylthiophen-2-yl)ethyl]amine
CAS No.:
Cat. No.: VC17810380
Molecular Formula: C11H19NS
Molecular Weight: 197.34 g/mol
* For research use only. Not for human or veterinary use.
![Butyl[1-(3-methylthiophen-2-yl)ethyl]amine -](/images/structure/VC17810380.png)
Specification
Molecular Formula | C11H19NS |
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Molecular Weight | 197.34 g/mol |
IUPAC Name | N-[1-(3-methylthiophen-2-yl)ethyl]butan-1-amine |
Standard InChI | InChI=1S/C11H19NS/c1-4-5-7-12-10(3)11-9(2)6-8-13-11/h6,8,10,12H,4-5,7H2,1-3H3 |
Standard InChI Key | QTBVFGLGFYQVRA-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(C)C1=C(C=CS1)C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
Butyl[1-(3-methylthiophen-2-yl)ethyl]amine has the molecular formula C<sub>11</sub>H<sub>19</sub>NS, derived from:
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A butyl group (C<sub>4</sub>H<sub>9</sub>) bonded to the nitrogen atom.
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A 1-(3-methylthiophen-2-yl)ethyl group, where the ethyl chain connects the amine to the 2-position of a thiophene ring bearing a methyl substituent at the 3-position.
The thiophene ring adopts a planar, aromatic configuration stabilized by π-electron delocalization, while the ethyl and butyl chains introduce conformational flexibility .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Expect peaks near 3,100–3,000 cm<sup>-1</sup> (C–H stretching in thiophene), 2,960–2,850 cm<sup>-1</sup> (alkyl C–H), and 1,250–1,000 cm<sup>-1</sup> (C–N stretching) .
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NMR Spectroscopy:
Property | Value |
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Molecular Weight | 197.34 g/mol |
LogP (Predicted) | 3.2 (Moderately lipophilic) |
Hydrogen Bond Donors | 1 (Amine NH) |
Hydrogen Bond Acceptors | 3 (Thiophene S, amine N) |
Synthetic Pathways
Friedel-Crafts Alkylation of Thiophene
A plausible route involves Friedel-Crafts alkylation to attach the ethylamine chain to the thiophene ring :
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Thiophene functionalization: React 3-methylthiophene with chloroethylamine in the presence of BiCl<sub>3</sub> as a Lewis acid catalyst.
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Butylation: Treat the resulting 2-(ethylamine)-3-methylthiophene with butyl bromide under basic conditions to form the secondary amine.
This method mirrors strategies used for synthesizing thiophene-amine hybrids, achieving yields of 60–75% after purification .
Reductive Amination
An alternative approach employs reductive amination between butylamine and a ketone precursor:
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Synthesize 1-(3-methylthiophen-2-yl)ethyl ketone via Suzuki-Miyaura coupling between 3-methylthiophen-2-ylboronic acid and bromoethyl ketone .
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Reduce the ketone with NaBH<sub>4</sub> in the presence of butylamine to form the target compound.
This method offers higher stereochemical control, with reported enantiomeric excesses exceeding 90% for similar structures .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the thiophene’s aromaticity and amine’s basicity. Limited solubility in water (LogP = 3.2) .
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Stability: Stable under ambient conditions but susceptible to oxidation at the sulfur atom in prolonged light exposure.
Reactivity
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